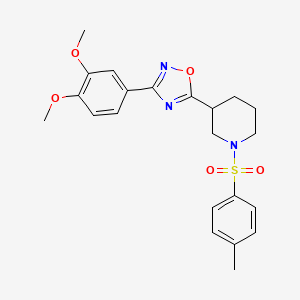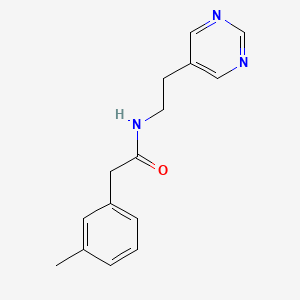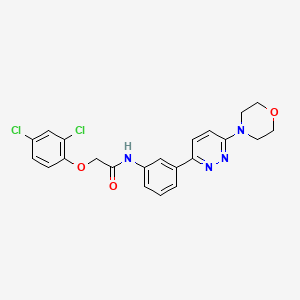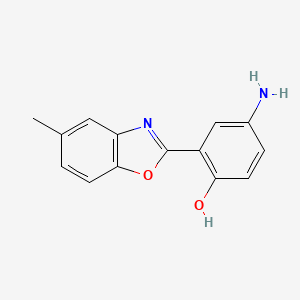![molecular formula C11H13ClN2 B2674873 4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride CAS No. 2287272-94-8](/img/structure/B2674873.png)
4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride”, also known as PAMBA, is a white crystalline powder. It has a molecular formula of C11H13ClN2 and a molecular weight of 208.69 . The IUPAC name for this compound is 4-((allylamino)methyl)benzonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for “4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride” is 1S/C11H12N2.ClH/c1-2-7-13-9-11-5-3-10(8-12)4-6-11;/h2-6,13H,1,7,9H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride” is a white crystalline powder. It has a molecular weight of 208.69 . The compound should be stored at -10 degrees Celsius .科学的研究の応用
Photoinduced Intramolecular Charge Transfer One key application of derivatives related to 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride is in the study of photoinduced intramolecular charge transfer (TICT) states. Research by Yang et al. (2004) explored the substituent-dependent photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, highlighting how variations in the N-aryl group affect the formation of TICT states. Such studies are crucial for understanding molecular photophysics and developing advanced materials for photonic applications (Yang, Liau, Wang, & Hwang, 2004).
Synthesis of Herbicidal Ingredients Another application involves the synthesis of herbicidal compounds. Yang, Ye, and Lu (2008) described the synthesis of mono- and dual-labeled ZJ0273, a broad-spectrum herbicidal ingredient, using derivatives similar to 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride. These labeled compounds are invaluable tools for studying the metabolism, mode of action, environmental behavior, and fate of herbicides in agricultural settings (Yang, Ye, & Lu, 2008).
Organic Synthesis and Catalysis In organic synthesis, compounds structurally related to 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride serve as intermediates in the creation of complex molecules. For instance, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, showcases the role of these compounds in pharmaceutical development (Ju Xiu-lia, 2015).
Electrosynthesis and Carboxylation Reactions The exploration of carbon dioxide anion-radical in organic carboxylations presents another fascinating application. Research by Otero, Batanero, and Barba (2006) utilized compounds akin to 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride for electrosynthesis of α-methyl and α-ethylcyanoacetic acids, demonstrating innovative approaches to utilizing CO2 in synthetic chemistry (Otero, Batanero, & Barba, 2006).
Corrosion Inhibition A recent study by Boughoues et al. (2020) on the synthesis and evaluation of amine derivative compounds, including those structurally related to 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride, highlighted their potential as effective corrosion inhibitors for mild steel in acidic media. This application is critical for protecting industrial infrastructure against corrosive damage (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It is considered harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of fire, use CO2, dry chemical, or foam for extinction .
特性
IUPAC Name |
4-[(prop-2-enylamino)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-7-13-9-11-5-3-10(8-12)4-6-11;/h2-6,13H,1,7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGRHWPZDIYUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2674792.png)
![1-[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2674794.png)
![benzofuran-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2674797.png)
![2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2674798.png)

![3-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2674803.png)


![1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2674807.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2674809.png)
![5-bromo-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2674813.png)